2-(1,1-Diethoxyethyl)-1H-imidazole
Description
2-(1,1-Diethoxyethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a diethoxyethyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The diethoxyethyl group enhances solubility in organic solvents and may influence reactivity in nucleophilic or catalytic processes.
Properties
CAS No. |
116591-78-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
2-(1,1-diethoxyethyl)-1H-imidazole |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)8-10-6-7-11-8/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
XURVJNRJSCUTKM-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C1=NC=CN1)OCC |
Synonyms |
2-(1,1-Diethoxyethyl)-1H-imidazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The diethoxyethyl group distinguishes 2-(1,1-Diethoxyethyl)-1H-imidazole from related imidazole derivatives. Key comparisons include:
Key Insight: The diethoxyethyl group increases molecular weight and polarity compared to mono-ethoxy or non-ether analogs. This may enhance stability in protic solvents but reduce volatility .
Structural and Spectroscopic Features
Crystal structures of related imidazoles reveal planar imidazole rings and substituent-dependent conformational flexibility:
- 1-(2-Carboxyethyl)-1H-imidazole 3-oxide : Planar imidazole ring with carboxylate group in a distinct plane .
- 2-(4-Methoxyphenyl)-1H-imidazole : Methoxy group induces resonance effects, altering NMR chemical shifts .
Prediction for 2-(1,1-Diethoxyethyl)-1H-imidazole : The diethoxyethyl group may adopt a staggered conformation to minimize steric clashes, with distinct $ ^1 \text{H NMR} $ signals for ethoxy protons (~1.2–1.4 ppm) and imidazole protons (~7.0–7.5 ppm).
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